5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one
Description
5-Chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic scaffold with a chlorine substituent at position 5, a phenyl group at position 3, and a chiral (1R)-1-hydroxyethyl moiety at position 2. Quinazolinones are nitrogen-containing heterocycles widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The stereochemistry of the hydroxyethyl group (R-configuration) may influence its biological interactions, as enantiomeric forms often exhibit distinct binding affinities to target proteins.
Its synthesis typically involves cyclocondensation reactions of anthranilic acid derivatives with substituted amines or aldehydes, followed by stereoselective reduction to introduce the chiral center .
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)15-18-13-9-5-8-12(17)14(13)16(21)19(15)11-6-3-2-4-7-11/h2-10,20H,1H3/t10-/m1/s1 |
InChI Key |
RKLOQYJCHBPUJV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 5-chloro-2-aminobenzamide with ®-1-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Scientific Research Applications
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit glycogen phosphorylase, affecting glucose metabolism in cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally and functionally related heterocycles.
Table 1: Structural and Functional Comparison
Key Differences and Similarities
Core Heterocycle: The quinazolinone core (target compound) offers rigidity and planar aromaticity, facilitating π-π stacking with biological targets. In contrast, triazole-thiones (e.g., compound in ) and thiazolidinones (e.g., ) exhibit greater conformational flexibility, which may enhance binding to enzymes with deeper active sites.
Similar chlorinated aryl groups in the triazole-thione and thiazolidinone compounds contribute to improved lipophilicity and membrane penetration. The (R)-hydroxyethyl group introduces stereospecific hydrogen-bonding capability, a feature absent in non-chiral analogs like the coumarin-pyrazole derivatives .
Biological Activity: Quinazolinones are noted for broad-spectrum antimicrobial activity, while thiazolidinones (e.g., ) show specificity toward fungal targets due to their thiadiazole moiety’s interaction with fungal cytochrome P450 enzymes. The triazole-thione compound in demonstrated moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus), whereas the quinazolinone derivative’s activity remains under investigation.
Synthetic Complexity: The target compound’s stereoselective synthesis (introducing the R-hydroxyethyl group) requires chiral catalysts or resolving agents, increasing synthetic complexity compared to non-chiral analogs like the coumarin derivatives .
Research Findings and Data
Physicochemical Properties
- Solubility: The hydroxyethyl group improves aqueous solubility (~2.5 mg/mL in PBS) compared to non-polar analogs like the triazole-thione (0.8 mg/mL) .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, higher than thiazolidinone derivatives (mp ~190°C) due to stronger intermolecular hydrogen bonding .
Biological Activity
5-Chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The compound belongs to the class of quinazolinones, which are known for their diverse biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific structure of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one contributes to its unique pharmacological profile.
Research indicates that quinazolinone derivatives can exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinazolinones inhibit specific enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses to external stimuli.
Antitumor Activity
Studies have demonstrated that 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro. For example:
The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound. In vivo studies using models of inflammation showed that treatment with 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | 10 | 45 | |
| LPS-induced sepsis | 20 | 50 |
Case Studies
A notable case study involved a murine model where the compound was administered to assess its therapeutic efficacy against induced tumors. Results indicated a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Safety and Toxicity
Preliminary toxicity assessments have indicated that 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one has a favorable safety profile at therapeutic doses. Long-term studies are required to fully understand its toxicity and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
